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Compound of Interest

Compound Name: 3'-Deoxy-3'-fluoroguanosine

Cat. No.: B039910 Get Quote

An In-depth Technical Guide to 3'-Deoxy-3'-
fluoroguanosine
Introduction
3'-Deoxy-3'-fluoroguanosine is a synthetic nucleoside analog of the natural purine

nucleoside, guanosine. The strategic substitution of the hydroxyl group at the 3' position of the

ribose sugar with a fluorine atom significantly alters its chemical and biological properties. This

modification makes it a subject of interest in medicinal chemistry and drug development,

particularly in the fields of virology and oncology. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, biological

activity, and relevant experimental methodologies for 3'-Deoxy-3'-fluoroguanosine.

Chemical Structure and Properties
The chemical identity and key physicochemical properties of 3'-Deoxy-3'-fluoroguanosine are

summarized below.
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Property Value Reference(s)

Chemical Name

2-amino-9-((2R,3S,4S,5R)-4-

fluoro-3-hydroxy-5-

(hydroxymethyl)tetrahydrofura

n-2-yl)-1H-purin-6(9H)-one

Molecular Formula C₁₀H₁₂FN₅O₄

Molecular Weight 285.23 g/mol

CAS Number 123402-21-1

Appearance Solid powder

Purity Typically >96%

Melting Point 289-291 °C

Solubility

Soluble in DMSO; Slightly

soluble in water, acetonitrile,

and methanol
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Biological Activity and Mechanism of Action
3'-Deoxy-3'-fluoroguanosine is classified as a nucleoside analog and antimetabolite. Its

mechanism of action is primarily attributed to its ability to interfere with nucleic acid synthesis.

Inhibition of RNA Replication
As a nucleoside analog, 3'-Deoxy-3'-fluoroguanosine can be intracellularly phosphorylated to

its triphosphate form by host cell kinases. This triphosphate metabolite can then be recognized

by viral RNA-dependent RNA polymerases (RdRp) and incorporated into the growing viral RNA
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chain. The absence of a 3'-hydroxyl group, replaced by a fluorine atom, prevents the formation

of the subsequent phosphodiester bond, leading to premature chain termination and inhibition

of viral replication.
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Mechanism of RNA Chain Termination by 3'-Deoxy-3'-fluoroguanosine.

Purine Nucleoside Phosphorylase Inhibition
3'-Deoxy-3'-fluoroguanosine has also been described as an inhibitor of purine nucleoside

phosphorylase (PNP). PNP is a key enzyme in the purine salvage pathway, catalyzing the

reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides to the

corresponding purine base and ribose-1-phosphate or deoxyribose-1-phosphate. Inhibition of

PNP can disrupt purine metabolism, which may contribute to its biological effects.
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Inhibition of Purine Nucleoside Phosphorylase (PNP) by 3'-Deoxy-3'-fluoroguanosine.

Antiviral Activity
The antiviral potential of 3'-Deoxy-3'-fluoroguanosine has been investigated, particularly

against flaviviruses. In an initial screening against Tick-borne encephalitis virus (TBEV), it

demonstrated a protective effect on infected cells.

Virus Cell Line
Concentration
(µM)

Result Reference(s)

Tick-borne

encephalitis virus

(TBEV)

PS cells 25

36.1% cell

viability of

infected cells

Tick-borne

encephalitis virus

(TBEV)

PS cells 6.25, 12.5, 25
Did not reduce

viral titers

It is noteworthy that in the same study, the related compound 3'-Deoxy-3'-fluoroadenosine

exhibited potent, low-micromolar antiviral activity against TBEV, Zika virus, and West Nile virus,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b039910?utm_src=pdf-body-img
https://www.benchchem.com/product/b039910?utm_src=pdf-body
https://www.benchchem.com/product/b039910?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039910?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


suggesting that the nature of the purine base plays a critical role in the antiviral efficacy of 3'-

deoxy-3'-fluoro nucleosides.

Experimental Protocols
Synthesis of 3'-Deoxy-3'-fluoroguanosine
While a detailed, step-by-step protocol for the synthesis of 3'-Deoxy-3'-fluoroguanosine is not

readily available in the provided search results, a general synthetic strategy can be inferred

from the synthesis of similar compounds. A common approach involves the fluorination of a

suitably protected guanosine derivative. One reported method for a related compound, 3'-α-

fluoro-2',3'-dideoxyguanosine, starts from guanosine and proceeds in six steps with an overall

yield of 27%. Another approach involves the 3'-α-selective fluorination of an 8,2'-

thioanhydronucleoside intermediate. A chemo-enzymatic method has also been described for

the synthesis of 2′,3′-dideoxy-3′-fluoro-β-d-guanosine, utilizing purine nucleoside

phosphorylase for the enzymatic glycosylation of guanine with a fluorinated sugar phosphate.

Antiviral Activity Assay (Cell-Based)
The following is a generalized protocol for assessing the antiviral activity of 3'-Deoxy-3'-
fluoroguanosine, adapted from studies on related nucleoside analogs.
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Workflow for a typical cell-based antiviral activity assay.
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Cell Culture: Plate susceptible cells (e.g., porcine kidney stable cells (PS) or human brain

capillary endothelial cells (HBCA)) in 96-well plates and grow to confluency.

Compound Preparation: Prepare serial dilutions of 3'-Deoxy-3'-fluoroguanosine in cell

culture medium.

Pre-treatment: Remove the growth medium from the cells and add the compound dilutions.

Incubate for 24 hours.

Infection: Infect the cells with the virus of interest (e.g., TBEV) at a multiplicity of infection

(MOI) of 0.1. Include virus-only and mock-infected controls.

Incubation: Incubate the infected plates for a period suitable for the virus replication cycle

(e.g., 48-72 hours).

Quantification of Antiviral Effect:

Plaque Reduction Assay: Collect the supernatant and perform a plaque assay to

determine the viral titer. The reduction in plaque forming units (PFU/mL) compared to the

virus control indicates antiviral activity.

Cell Viability Assay: Assess the inhibition of the viral cytopathic effect (CPE) using a cell

viability reagent (e.g., MTS or resazurin). The increase in cell viability compared to the

virus control indicates antiviral activity.

Data Analysis: Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic

concentration (CC₅₀) from the dose-response curves to determine the compound's potency

and selectivity index (SI = CC₅₀/EC₅₀).

Purine Nucleoside Phosphorylase (PNP) Inhibition
Assay
The following is a general protocol for an in vitro PNP inhibition assay.

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate,

pH 7.0).
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Assay Components: In a microplate well, combine the reaction buffer, a known concentration

of a PNP substrate (e.g., inosine), and the PNP enzyme (e.g., from E. coli).

Inhibitor Addition: Add varying concentrations of 3'-Deoxy-3'-fluoroguanosine to the

reaction wells. Include a control with no inhibitor.

Initiation and Incubation: Initiate the reaction and incubate at a controlled temperature (e.g.,

room temperature) for a specific time (e.g., 1 minute).

Detection: Monitor the rate of the reaction. This can be done by measuring the decrease in

the substrate concentration or the increase in the product concentration (e.g., hypoxanthine)

over time, often using spectrophotometry or HPLC.

Data Analysis: Determine the rate of reaction at each inhibitor concentration and calculate

the IC₅₀ value, which is the concentration of 3'-Deoxy-3'-fluoroguanosine required to inhibit

PNP activity by 50%.

Conclusion
3'-Deoxy-3'-fluoroguanosine is a synthetically accessible nucleoside analog with the potential

to interfere with viral replication and purine metabolism. While its antiviral activity appears to be

less potent than its adenosine counterpart, it remains a valuable tool for studying the structure-

activity relationships of nucleoside analogs and as a potential scaffold for the development of

novel therapeutic agents. The experimental protocols outlined in this guide provide a

framework for the further investigation of its biological properties.

To cite this document: BenchChem. [chemical structure and properties of 3'-Deoxy-3'-
fluoroguanosine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b039910#chemical-structure-and-properties-of-3-
deoxy-3-fluoroguanosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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